

# TG-100435: A Technical Overview of a Multitargeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

### **Abstract**

**TG-100435** is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several members of the Src family of kinases, as well as other key kinases implicated in oncogenesis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical data for **TG-100435**. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the compound's characteristics and the experimental methodologies used in its evaluation.

### Introduction

Protein tyrosine kinases are a large family of enzymes that play critical roles in regulating cellular processes, including growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. **TG-100435** was developed as a small molecule inhibitor designed to target multiple kinases involved in cancer cell signaling pathways. Its chemical name is [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.

## **Discovery and Development**







The discovery of **TG-100435** likely originated from a high-throughput screening campaign to identify compounds with inhibitory activity against a panel of protein tyrosine kinases. Following the identification of initial "hits," a lead optimization process would have been undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing would have led to the selection of **TG-100435** as a clinical candidate.

A crucial part of its development involved the characterization of its metabolic profile. In vivo and in vitro studies in human, dog, and rat models identified a major active metabolite, TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine).[1] This N-oxide metabolite is formed through the action of flavin-containing monooxygenases and has been shown to be 2 to 9 times more potent than the parent compound.[1] The significant conversion of **TG-100435** to the more potent TG100855 in vivo suggests that the overall therapeutic effect may be substantially influenced by the metabolite's activity.[1]

## **Mechanism of Action and Signaling Pathways**

**TG-100435** exerts its biological effects by inhibiting the enzymatic activity of several protein tyrosine kinases. The primary targets of **TG-100435** are members of the Src family of kinases, including Src, Lyn, and Lck, as well as Abl and the EphB4 receptor tyrosine kinase.[1] By blocking the activity of these kinases, **TG-100435** can disrupt the downstream signaling pathways that contribute to cancer cell proliferation, survival, and angiogenesis.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway showing the points of inhibition by TG-100435.

## **Quantitative Data**

The following tables summarize the key quantitative data for **TG-100435** and its active metabolite, TG100855.

Table 1: In Vitro Kinase Inhibition[1]



| Kinase Target | TG-100435 Ki (nM) |
|---------------|-------------------|
| Src           | 13 - 64           |
| Lyn           | 13 - 64           |
| Abl           | 13 - 64           |
| Yes           | 13 - 64           |
| Lck           | 13 - 64           |
| EphB4         | 13 - 64           |

Table 2: Pharmacokinetic Parameters of TG-100435[1]

| Species | Systemic Clearance<br>(mL/min/kg) | Oral Bioavailability (%) |
|---------|-----------------------------------|--------------------------|
| Mouse   | 20.1                              | 74                       |
| Rat     | 12.7                              | 23                       |
| Dog     | 14.5                              | 11                       |

Table 3: Systemic Exposure of **TG-100435** and its Active Metabolite TG100855 after Oral Dosing of **TG-100435**[1]

| Species | Systemic Exposure Ratio (TG100855 / TG-100435) |
|---------|------------------------------------------------|
| Rat     | 1.1-fold greater                               |
| Dog     | 2.1-fold greater                               |

## **Experimental Protocols**

The following sections describe representative experimental protocols that would be used to generate the data presented above. These are generalized procedures and may not reflect the exact details of the original studies.



# In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Ki) of a test compound.





Click to download full resolution via product page

Figure 2: General workflow for an in vitro kinase inhibition assay.



### Methodology:

- Reagent Preparation:
  - Recombinant human kinases (e.g., Src, Lyn, Abl) are diluted in kinase buffer.
  - A specific peptide substrate for each kinase is prepared in kinase buffer.
  - Adenosine triphosphate (ATP) is prepared at a concentration near its Km for each kinase.
  - A serial dilution of TG-100435 is prepared in a suitable solvent (e.g., DMSO) and then diluted in kinase buffer.

#### Assay Procedure:

- The kinase and a range of TG-100435 concentrations are pre-incubated in a 96- or 384well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
- The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated by the addition of a stop reagent.
- Signal Detection and Data Analysis:
  - The amount of substrate phosphorylation (or ATP consumption) is quantified. Common detection methods include:
    - Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
    - Luminescence-based assays (e.g., ADP-Glo<sup>™</sup>): Measuring the amount of ADP produced, which correlates with kinase activity.



- Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.
- The data are plotted as percent inhibition versus inhibitor concentration.
- The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.
- The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

# In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound in an animal model.





Click to download full resolution via product page

Figure 3: General workflow for an in vivo pharmacokinetic study.

Methodology:



### Animal Handling and Dosing:

- Male Sprague-Dawley rats (or other relevant species) are used. Animals are housed in controlled conditions and fasted overnight before dosing.
- For oral administration, TG-100435 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose.
- For intravenous administration (to determine clearance and bioavailability), TG-100435 is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a cannulated vein.

### Blood Sampling:

- Blood samples (approximately 0.2-0.3 mL) are collected from a cannulated vein or by retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
- Sample Processing and Analysis:
  - Plasma is separated by centrifugation and stored frozen until analysis.
  - The concentrations of TG-100435 and its metabolite, TG100855, in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, separation on a C18 column, and detection by a mass spectrometer.

### Pharmacokinetic Analysis:

- The plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin.
- Key pharmacokinetic parameters are calculated, including:
  - Cmax: Maximum plasma concentration.



- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve.
- CL: Systemic clearance.
- Vd: Volume of distribution.
- t1/2: Terminal half-life.
- Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) \* 100.

### Conclusion

**TG-100435** is a promising multi-targeted tyrosine kinase inhibitor with potent activity against several kinases implicated in cancer. Its preclinical profile, characterized by significant in vitro potency and oral bioavailability in animal models, supported its further investigation. The formation of a more potent active metabolite, TG100855, is a key feature of its pharmacology. This technical guide provides a foundational understanding of **TG-100435** for researchers and drug development professionals, summarizing its key attributes and the methodologies used for its evaluation. Further studies would be required to fully elucidate its clinical potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src family protein tyrosine kinases and cellular signal transduction pathways PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [TG-100435: A Technical Overview of a Multitargeted Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246561#tg-100435-discovery-and-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com